REACTION_CXSMILES
|
Cl.[F:2][CH2:3][CH2:4][CH2:5][NH2:6].[CH3:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:13]([O:16]CC)(=[O:15])C>>[F:2][CH2:3][CH2:4][CH2:5][NH:6][C:13](=[O:15])[O:16][C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][CH:10]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
Cl.FCCCN
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FCCCNC(OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.3832 mmol | |
AMOUNT: MASS | 0.47 g | |
YIELD: PERCENTYIELD | 29.42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |